Cyanine3 carboxylic acid

Catalog No.
S12868819
CAS No.
M.F
C30H37ClN2O2
M. Wt
493.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyanine3 carboxylic acid

Product Name

Cyanine3 carboxylic acid

IUPAC Name

6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoic acid;chloride

Molecular Formula

C30H37ClN2O2

Molecular Weight

493.1 g/mol

InChI

InChI=1S/C30H36N2O2.ClH/c1-29(2)22-14-8-10-16-24(22)31(5)26(29)18-13-19-27-30(3,4)23-15-9-11-17-25(23)32(27)21-12-6-7-20-28(33)34;/h8-11,13-19H,6-7,12,20-21H2,1-5H3;1H

InChI Key

ITDHYDSGULGMLR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[Cl-]

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[Cl-]

Cyanine3 carboxylic acid is a member of the cyanine dye family, known for its strong fluorescence properties. This compound is characterized by its ability to emit light in the red region of the spectrum, specifically with an absorption maximum around 555 nm and an emission maximum of approximately 570 nm. The molecular formula of Cyanine3 carboxylic acid is C30H37ClN2O2C_{30}H_{37}ClN_{2}O_{2}, with a molecular weight of about 493.08 g/mol. It is typically available as a red powder that exhibits good solubility in organic solvents such as dimethylformamide and dimethyl sulfoxide, but has limited solubility in water .

Typical of carboxylic acids. It can be activated for coupling reactions using carbodiimides, facilitating its use in labeling biomolecules. The non-activated form serves primarily as a reference fluorophore or for calibration purposes in fluorescence experiments . The compound can also react with amines to form amides, which is useful in bioconjugation applications.

Cyanine3 carboxylic acid is primarily utilized as a fluorescent label in biological research. Its fluorescence properties make it suitable for imaging applications, particularly in labeling peptides, proteins, and nucleic acids for various assays. The dye's stability and photostability allow it to be used in live-cell imaging and other dynamic studies without significant loss of signal . Additionally, it has been employed in studies involving fluorescence resonance energy transfer, enhancing the understanding of molecular interactions within biological systems.

The synthesis of Cyanine3 carboxylic acid typically involves several steps starting from simpler organic precursors. Common methods include:

  • Condensation Reactions: Combining appropriate indole derivatives with carbonyl compounds under acidic conditions to form the cyanine backbone.
  • Functionalization: The introduction of the carboxylic acid group through hydrolysis or direct substitution reactions.
  • Purification: The resulting product is purified using techniques such as chromatography to achieve high purity levels necessary for biological applications .

Cyanine3 carboxylic acid finds extensive use in various fields:

  • Fluorescence Microscopy: As a fluorescent probe for visualizing cellular structures and dynamics.
  • Bioconjugation: For labeling proteins and peptides to study interactions or localizations within cells.
  • Diagnostics: In assays where fluorescent detection is required, such as enzyme-linked immunosorbent assays (ELISA) and other immunoassays.
  • Research: Used as a control dye in experiments involving other cyanine dyes to validate results .

Studies involving Cyanine3 carboxylic acid often focus on its interactions with biomolecules. For instance:

  • Fluorescence Resonance Energy Transfer Studies: These studies utilize the dye's spectral properties to investigate interactions between proteins or between proteins and nucleic acids.
  • Photostability Assessments: Research has been conducted to evaluate how well this dye maintains its fluorescence under various experimental conditions, which is critical for long-term imaging applications .

Cyanine3 carboxylic acid shares structural similarities with several other cyanine dyes. Here are some comparable compounds:

Compound NameMolecular FormulaAbsorption Max (nm)Emission Max (nm)Unique Features
Cyanine5 carboxylic acidC30H37N2O2C_{30}H_{37}N_{2}O_{2}651670Higher emission wavelength; used for deep tissue imaging
Sulfo-Cyanine3 carboxylic acidC30H35N2NaO8S2C_{30}H_{35}N_{2}NaO_{8}S_{2}548563Water-soluble; ideal for aqueous environments
Cyanine7 carboxylic acidC35H43N2O2C_{35}H_{43}N_{2}O_{2}750775Near-infrared emission; useful for in vivo imaging
Cy5.5 carboxylic acidC32H39N2O2C_{32}H_{39}N_{2}O_{2}675695Enhanced brightness; used in multiplexing applications

Cyanine3 carboxylic acid stands out due to its optimal balance of solubility and fluorescence efficiency, making it particularly versatile for various biological applications while being less reactive than some of its counterparts like Cyanine3 NHS ester .

Industrial Production Methods

Cyanine3 carboxylic acid industrial production employs standardized synthetic methodologies that have been optimized for large-scale manufacturing. The primary industrial synthesis route involves a multi-step condensation process utilizing indolium salt intermediates as the foundation for the final product [1].

The conventional industrial method begins with the alkylation of indolenine derivatives to form indolium salts. This process typically involves the reaction of 2,3,3-trimethylindolenine with 1,4-butanesultone under reflux conditions in toluene at elevated temperatures, resulting in the formation of sulfobutyl-substituted indolium precursors . The reaction proceeds via nucleophilic substitution, where the indolenine nitrogen attacks the electrophilic carbon of the sultone, leading to the formation of the desired indolium salt with yields typically ranging from 60-85% depending on reaction conditions [3].

The next critical step involves the formation of the polymethine bridge connecting two indolium units. Industrial processes utilize malonaldehyde dianilide hydrochloride as the central bridging reagent [4]. The synthesis proceeds through an initial condensation reaction where one equivalent of indolium salt reacts with malonaldehyde dianilide in acetic anhydride at 120°C for approximately 30 minutes. This is followed by the addition of a second indolium salt in pyridine, with the reaction mixture stirred at room temperature in darkness for 24 hours to prevent photodegradation [4].

ParameterOptimal ConditionsYield Range
Temperature (first step)120°C65-80%
Reaction time (first step)30 minutes-
Temperature (second step)Room temperature70-85%
Reaction time (second step)24 hours-
Overall yield-45-68%

Industrial production methods have been systematically optimized to achieve yields exceeding 80% in some cases through careful control of reaction parameters [1]. The optimization process focuses on solvent selection, with dichloromethane preferred over dimethylformamide due to ease of removal and reduced side product formation. Temperature control is critical, as excessive heat can lead to decomposition of the cyanine chromophore, while insufficient temperature results in incomplete conversion [1].

Purification protocols in industrial settings utilize a combination of aqueous workup and selective extraction techniques. The crude product undergoes pH-dependent solubility-based purification, taking advantage of the different polarities of side chains and byproducts. Following workup, acetophenone byproducts are removed through washing with ice-cold diethyl ether, yielding the final product with purities typically exceeding 88% as determined by high-performance liquid chromatography analysis at 600 nanometers [1].

Derivatization Strategies for Bioconjugation

Cyanine3 carboxylic acid serves as a versatile precursor for the preparation of bioconjugation-ready derivatives. The carboxylic acid functional group provides a reactive handle for conversion to various activated esters and amide derivatives that facilitate covalent attachment to biological molecules [5] [6].

The primary derivatization strategy involves activation of the carboxylic acid group to form reactive intermediates capable of nucleophilic attack by biological amines. This approach enables the formation of stable amide bonds between the fluorophore and target biomolecules, ensuring permanent labeling that withstands physiological conditions [7].

NHS Ester Formation Mechanisms

N-hydroxysuccinimide (NHS) ester formation represents the most widely employed activation strategy for Cyanine3 carboxylic acid. The mechanism involves the conversion of the carboxylic acid to a highly reactive succinimidyl ester that readily undergoes nucleophilic substitution with primary amines [8] [9].

The NHS ester formation proceeds through carbodiimide-mediated coupling chemistry. The optimal conditions utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in combination with N-hydroxybenzotriazole (HOBt) in dichloromethane. The reaction requires careful pH control, with optimal results achieved using N,N-diisopropylethylamine as a non-nucleophilic base [1].

The reaction mechanism begins with the formation of an O-acylisourea intermediate upon reaction of the carboxylic acid with EDC. Without the presence of HOBt, this intermediate undergoes intramolecular acyl O→N migration to form an inert N-acylurea derivative, representing a common side reaction in peptide coupling chemistry. The addition of HOBt circumvents this issue by forming an active benzotriazole ester that exhibits enhanced reactivity toward amines while remaining stable toward hydrolysis [1].

ReagentEquivalentsFunctionCritical Notes
EDC·HCl1.0Coupling agentForms O-acylisourea intermediate
HOBt1.1Activating agentPrevents N-acylurea formation
DIPEA1.1BaseNon-nucleophilic, prevents side reactions
Dichloromethane-SolventPreferred over DMF for ease of removal

Alternative NHS ester formation methods utilize N,N,N',N'-tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) as the activating agent. This approach provides rapid conversion within 20 minutes at room temperature but requires careful monitoring to prevent decomposition of the cyanine chromophore [6]. The TSTU method is particularly suitable for small-scale preparations where speed is prioritized over yield optimization.

The resulting NHS ester exhibits excellent stability in dry organic solvents but undergoes rapid hydrolysis in aqueous environments. Storage at -20°C under anhydrous conditions maintains reactivity for extended periods, while solutions in dimethyl sulfoxide remain active for 1-2 months when stored appropriately [9].

Amide Bond Formation with Biological Amines

The formation of amide bonds between activated Cyanine3 derivatives and biological amines represents the final step in the bioconjugation process. This reaction occurs through nucleophilic acyl substitution, where primary amines present in proteins, peptides, and modified oligonucleotides attack the electrophilic carbonyl carbon of the NHS ester [8].

The reaction mechanism proceeds through a tetrahedral intermediate formed upon nucleophilic attack of the amine on the NHS ester. Subsequent elimination of N-hydroxysuccinimide yields the stable amide bond, which is resistant to hydrolysis under physiological conditions. The reaction rate is highly dependent on pH, with optimal conditions maintained at pH 8.3-8.5 to ensure adequate nucleophilicity of the amine while preventing excessive hydrolysis of the NHS ester [9].

Kinetic studies demonstrate that the reaction follows second-order kinetics, with rate constants varying significantly based on the nucleophilicity of the target amine. Primary aliphatic amines exhibit the highest reactivity, followed by aromatic amines and amino acid residues such as lysine. The reaction typically reaches completion within 4-24 hours at room temperature, depending on the concentration of reactants and buffer conditions [8].

Buffer selection plays a critical role in reaction success. Sodium bicarbonate buffer (0.1 M, pH 8.5) provides optimal conditions for most applications, while phosphate buffers offer an alternative for pH-sensitive systems. Tris buffer, despite containing a primary amine group, can be employed due to its hindered nature that prevents significant reactivity with NHS esters [9].

Temperature effects on amide bond formation reveal that elevated temperatures accelerate the reaction but may compromise the stability of both the NHS ester and biological targets. Room temperature reactions are preferred for protein labeling, while oligonucleotide conjugations may benefit from slightly elevated temperatures (37°C) to overcome secondary structure constraints [10].

The degree of labeling represents a critical parameter that must be carefully controlled to maintain biological activity. For antibody labeling, no more than 8 dye molecules should be attached per antibody molecule to prevent aggregation and loss of binding affinity. More sensitive proteins such as annexin V tolerate only 1-2 dye molecules per protein without significant activity loss [10].

Purification and Quality Control Protocols

Comprehensive purification and quality control protocols are essential for ensuring the chemical purity and structural integrity of Cyanine3 carboxylic acid and its derivatives. These protocols encompass both separation techniques for removing impurities and analytical methods for confirming molecular identity and purity [11] [12].

HPLC-MS Characterization

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) serves as the primary analytical technique for Cyanine3 carboxylic acid characterization. This hyphenated method provides both chromatographic separation of impurities and molecular weight confirmation through mass spectral analysis [13] [14].

The optimal HPLC conditions employ reversed-phase chromatography using C18 stationary phases. A typical gradient elution system utilizes water containing 0.1% formic acid as mobile phase A and acetonitrile as mobile phase B. The gradient profile begins at 5% B, increases to 21% B over 20 minutes, and further increases to 40% B at 35 minutes, providing adequate resolution of cyanine derivatives and potential impurities [15].

Column selection significantly impacts separation efficiency. Short C18 columns (2.1 mm × 50 mm, 5 μm) provide rapid analysis with run times of approximately 5 minutes, while longer columns (250 × 4.6 mm, 4 μm) offer enhanced resolution for complex mixtures [13]. The flow rate is typically maintained at 0.6 mL/min to optimize peak shape and detector response.

Mass spectrometric detection utilizes electrospray ionization in positive ion mode for optimal sensitivity. The molecular ion peak for Cyanine3 carboxylic acid (molecular formula C30H37ClN2O2, molecular weight 493.08 Da) appears as [M+H]+ at m/z 494.1. Fragmentation patterns provide structural confirmation, with characteristic losses corresponding to the polymethine bridge and indolium substituents [16] [11].

ParameterOptimal ValueRange
Column temperature25°C20-30°C
Flow rate0.6 mL/min0.4-0.8 mL/min
Injection volume10-20 μL5-50 μL
Detection wavelength555 nm540-570 nm
MS source temperature300°C280-320°C

Quantitative analysis requires the establishment of calibration curves using authentic standards. The linear dynamic range typically extends from 0.1 to 100 μg/mL, with correlation coefficients exceeding 0.999. Method validation parameters include precision (relative standard deviation <5%), accuracy (85-115% recovery), and limit of quantitation (typically 0.1 μg/mL) [13].

Stability-indicating HPLC methods are essential for monitoring degradation products during storage and handling. Common degradation pathways include photobleaching of the polymethine bridge and hydrolysis of ester linkages in derivatives. These degradation products exhibit altered retention times and distinct mass spectral patterns, enabling their identification and quantification [17].

NMR Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation and purity assessment for Cyanine3 carboxylic acid. Both 1H NMR and 13C NMR techniques are employed to verify molecular identity and detect structural impurities [12] [18].

1H NMR analysis in deuterated solvents reveals characteristic signal patterns that confirm the cyanine structure. The polymethine bridge protons appear as multiplets in the region 6.2-8.5 ppm, while the indolium methyl groups produce sharp singlets around 1.7 ppm. The N-methyl substituents generate signals at approximately 3.8 ppm, and aromatic protons from the indolium rings appear in the 7.2-7.8 ppm region [12].

Solvent selection for NMR analysis depends on the specific derivative being analyzed. Cyanine3 carboxylic acid exhibits limited water solubility (1.8 g/L), necessitating the use of deuterated organic solvents such as deuterated dimethyl sulfoxide or deuterated chloroform. Water-soluble sulfonated derivatives can be analyzed in deuterium oxide [16] [12].

Signal broadening represents a common challenge in cyanine NMR analysis, particularly at room temperature. This phenomenon may result from restricted molecular motion, diamagnetic anisotropy effects, or limited solubility. Elevated temperatures (343 K) often resolve peak broadening and enable accurate integration for purity determination [12].

Two-dimensional NMR techniques, including correlation spectroscopy (COSY), provide enhanced structural elucidation capabilities. COSY experiments reveal coupling patterns between adjacent protons, confirming connectivity within the polymethine bridge and indolium substituents. These techniques are particularly valuable for analyzing novel derivatives or investigating degradation products [12].

Quantitative NMR analysis enables purity determination by integration of characteristic signals relative to internal standards. The method typically achieves precision levels comparable to HPLC analysis, with the advantage of providing absolute quantification without the need for matched reference standards. Integration of the N-methyl signals provides reliable quantification due to their sharp, well-resolved appearance and known proton count [11].

NMR ParameterTypical ValueApplication
Field strength400-600 MHzStructural elucidation
Temperature298-343 KSignal resolution optimization
Relaxation delay5-10 secondsQuantitative analysis
Number of scans32-128Signal-to-noise optimization
Internal standardTetramethylsilaneChemical shift reference

Chemical shift assignment for Cyanine3 carboxylic acid follows established patterns for cyanine dyes. The most downfield signals correspond to the polymethine bridge protons, which experience significant deshielding due to the extended π-electron system. Substituent effects from the carboxylic acid group cause characteristic shifts in adjacent proton signals, providing diagnostic information for structural confirmation [18].

Impurity detection through NMR analysis focuses on the identification of signals that cannot be assigned to the expected structure. Common impurities include residual synthetic intermediates, degradation products, and solvent contaminants. The detection limit for impurities by NMR is typically 1-5%, making it complementary to HPLC methods that achieve lower detection limits [12].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

492.2543561 g/mol

Monoisotopic Mass

492.2543561 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-10-2024

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